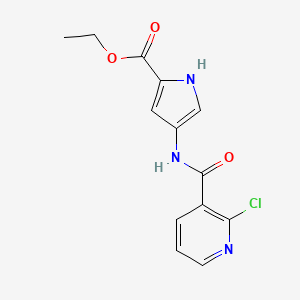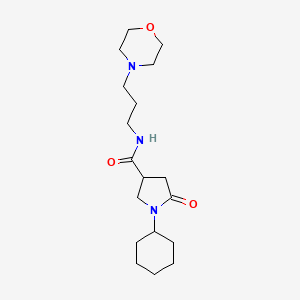
1-cyclohexyl-N-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-cyclohexyl-N-(3-morpholin-4-ylpropyl)triazol-4-amine” is a chemical compound with the CAS No.: 1616793-68-0 . Another similar compound is "N-Cyclohexyl-N’-[3-(4-morpholinyl)propyl]ethanediamide" .
Molecular Structure Analysis
The molecular formula for “N-Cyclohexyl-N’-[3-(4-morpholinyl)propyl]ethanediamide” is C15H27N3O3. It has an average mass of 297.393 Da and a monoisotopic mass of 297.205231 Da .Physical And Chemical Properties Analysis
The molecular weight of “1-cyclohexyl-N-(3-morpholin-4-ylpropyl)triazol-4-amine” is 293.41 .Scientific Research Applications
Synthesis and Structural Insights
The compound, due to its structural complexity, finds relevance in the synthesis and structural analysis within organic chemistry. It plays a role in the synthesis of various derivatives through reactions with secondary amines like pyrrolidine, morpholine, and others. For example, in the research by Carlsson and Lawesson, enaminones derived from cyclohexanone and morpholine undergo reduction with LAH and NaBH4, leading to the production of various saturated and unsaturated compounds, highlighting the compound's utility in synthesizing diverse molecular structures (Carlsson & Lawesson, 1982).
Antimicrobial Activity
The morpholine component of the compound contributes to antimicrobial properties. Devarasetty et al. synthesized novel dihydropyrimidone carboxamide derivatives containing morpholine, which demonstrated significant antimicrobial activity against various bacteria and fungi, underscoring the potential of morpholine-containing compounds in developing new antimicrobial agents (Devarasetty et al., 2019).
Catalysis and Coordination Chemistry
The compound's cyclohexanecarboxamide moiety is significant in coordination chemistry. Ozer et al. synthesized and characterized N-(R-carbamothioyl)cyclohexanecarboxamides and their nickel and copper complexes, providing insights into the synthesis of metal complexes with potential applications in catalysis and materials science (Ozer et al., 2009).
Anticancer Activity
Compounds containing the morpholine group have been explored for their anticancer activities. Kumar et al. synthesized piperazine-2,6-dione derivatives, including those with morpholine, evaluating their anticancer activity. Such compounds show promise as therapeutic agents in cancer treatment due to their potent anticancer properties (Kumar et al., 2013).
Heterocyclic Chemistry
The structure of 1-cyclohexyl-N-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxamide is conducive to the synthesis of heterocyclic compounds, an area of great interest in medicinal chemistry. For instance, the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, as explored by Abdalha et al., demonstrates the compound's utility in the efficient creation of heterocycles, which are key scaffolds in drug discovery (Abdalha et al., 2011).
properties
IUPAC Name |
1-cyclohexyl-N-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3/c22-17-13-15(14-21(17)16-5-2-1-3-6-16)18(23)19-7-4-8-20-9-11-24-12-10-20/h15-16H,1-14H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXIDRQXNIBAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-N-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B2448298.png)
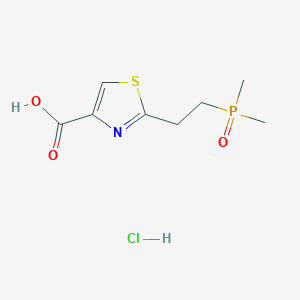
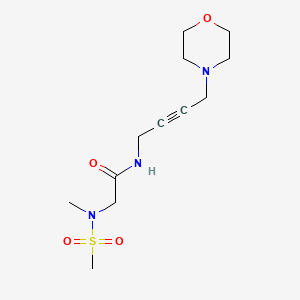
![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2448301.png)
![2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2448302.png)
![3-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2448303.png)
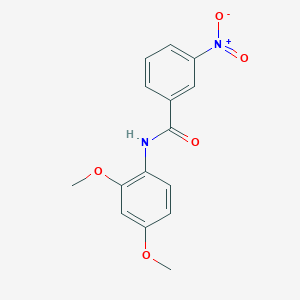
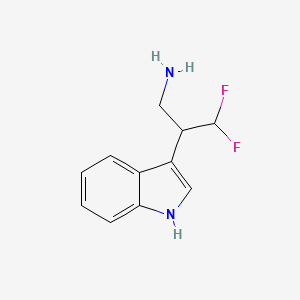
![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2448308.png)
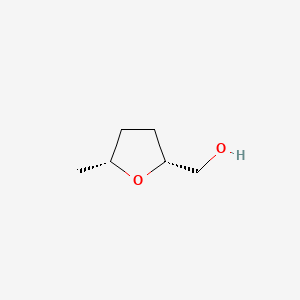
![N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2448315.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2448316.png)
![6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2448319.png)
